molecular formula C12H14F3N3O2 B6332265 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine CAS No. 1240580-58-8

2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No.: B6332265
CAS No.: 1240580-58-8
M. Wt: 289.25 g/mol
InChI Key: WHTLQKIBXQWWNJ-UHFFFAOYSA-N
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Description

2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a chemical compound with the molecular formula C12H14F3N3O2 It is known for its unique structural features, which include a piperazine ring substituted with a nitro group and a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-methyl-4-(trifluoromethyl)aniline to form the nitro derivative, which is then reacted with piperazine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: Reduction of the nitro group can yield 2-Methyl-1-[2-amino-4-(trifluoromethyl)phenyl]piperazine.

    Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, affecting their activity. The piperazine ring can also play a role in the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
  • 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)-benzene
  • 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene

Uniqueness

2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring, combined with a piperazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c1-8-7-16-4-5-17(8)10-3-2-9(12(13,14)15)6-11(10)18(19)20/h2-3,6,8,16H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTLQKIBXQWWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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